Cas no 1504819-55-9 (2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid)
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
- EN300-1802012
- 1504819-55-9
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- Inchi: 1S/C10H16N2O3/c1-5-7(10(13)14)8-6(2)11-12(3)9(8)15-4/h7H,5H2,1-4H3,(H,13,14)
- InChI Key: IIUHAWRUZOGCQL-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C(C)=NN1C)C(C(=O)O)CC
Computed Properties
- Exact Mass: 212.11609238g/mol
- Monoisotopic Mass: 212.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 64.4Ų
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1802012-1g |
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
1504819-55-9 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1802012-5g |
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
1504819-55-9 | 5g |
$4102.0 | 2023-09-19 | ||
| Enamine | EN300-1802012-10g |
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
1504819-55-9 | 10g |
$6082.0 | 2023-09-19 | ||
| Enamine | EN300-1802012-0.05g |
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
1504819-55-9 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1802012-0.1g |
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
1504819-55-9 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1802012-0.25g |
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
1504819-55-9 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1802012-0.5g |
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
1504819-55-9 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1802012-1.0g |
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
1504819-55-9 | 1g |
$1414.0 | 2023-05-23 | ||
| Enamine | EN300-1802012-2.5g |
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
1504819-55-9 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1802012-5.0g |
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid |
1504819-55-9 | 5g |
$4102.0 | 2023-05-23 |
2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
Additional information on 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
Comprehensive Overview of 2-(5-Methoxy-1,3-Dimethyl-1H-Pyrazol-4-yl)Butanoic Acid (CAS No. 1504819-55-9)
2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid (CAS No. 1504819-55-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazole derivative is characterized by its unique molecular structure, combining a methoxy group and a butanoic acid side chain, which contributes to its versatile applications. Researchers and industry professionals are increasingly exploring its potential in drug development, particularly due to its role as an intermediate in synthesizing bioactive molecules.
The compound's CAS number 1504819-55-9 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Its systematic name, 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid, reflects its structural complexity, which includes a pyrazole ring substituted with methyl and methoxy groups. This configuration enhances its stability and reactivity, making it valuable for organic synthesis and medicinal chemistry applications.
In recent years, the demand for pyrazole-based compounds has surged, driven by their utility in designing anti-inflammatory and antimicrobial agents. 2-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid is no exception, with studies highlighting its potential as a building block for small-molecule drugs. Its carboxylic acid functionality allows for further derivatization, enabling researchers to tailor its properties for specific therapeutic targets.
From an industrial perspective, this compound is often discussed in forums focusing on green chemistry and sustainable synthesis. Innovations in catalytic methods and solvent-free reactions have been applied to its production, aligning with global trends toward environmentally friendly manufacturing. Questions like "How to optimize the synthesis of 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid?" or "What are the latest applications of pyrazole derivatives in medicine?" are frequently searched, reflecting user interest in both its synthesis and applications.
Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are essential for characterizing CAS No. 1504819-55-9, ensuring purity and consistency in research settings. The compound's molecular weight (C10H16N2O3) and logP value are also critical parameters for pharmacokinetic studies, often cited in discussions about drug-likeness and ADME properties.
Beyond pharmaceuticals, 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid has potential in agrochemical formulations, particularly as a precursor for herbicides and plant growth regulators. Its structural motifs are similar to those found in commercially successful agrochemicals, sparking interest in its scalability and cost-effectiveness. Searches like "pyrazole derivatives in agriculture" or "eco-friendly agrochemical intermediates" underscore this trend.
In summary, 2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid (CAS No. 1504819-55-9) represents a multifaceted compound with broad relevance in modern chemistry. Its integration into drug discovery pipelines and agrochemical innovation highlights its importance, while advancements in synthetic methodologies continue to enhance its accessibility. For researchers and industry stakeholders, understanding its properties and applications is key to unlocking its full potential.
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